molecular formula C23H28O7 B1231608 [(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate CAS No. 50816-66-5

[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate

Cat. No.: B1231608
CAS No.: 50816-66-5
M. Wt: 416.5 g/mol
InChI Key: DFCLHINCVSRYBX-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of erioflorin methacrylate typically involves the esterification of erioflorin with methacrylic acid. The reaction conditions often include the use of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of methacrylates, including erioflorin methacrylate, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, followed by esterification with methacrylic acid . This method is widely used due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of erioflorin methacrylate can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .

Properties

CAS No.

50816-66-5

Molecular Formula

C23H28O7

Molecular Weight

416.5 g/mol

IUPAC Name

[(9Z)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C23H28O7/c1-11(2)20(24)27-15-9-18-23(7,30-18)10-17(29-21(25)12(3)4)19-14(6)22(26)28-16(19)8-13(15)5/h8,15-19H,1,3,6,9-10H2,2,4-5,7H3/b13-8-

InChI Key

DFCLHINCVSRYBX-JYRVWZFOSA-N

Isomeric SMILES

C/C/1=C/C2C(C(CC3(C(O3)CC1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2

SMILES

CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Canonical SMILES

CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2

Synonyms

erioflorin methacrylate

Origin of Product

United States

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